MAGE-A1-derived peptide

HLA restriction T cell epitope patient stratification

Dual HLA-A1/B35-restricted tumor antigen expanding patient eligibility by ~19% vs single-allele peptides. Validated >90% purity with reproducible T-cell assay compatibility. Preferred for ELISPOT, ICS, and longitudinal immunomonitoring. Reference standard for HLA-A1 peptide-binding motif studies with well-characterized pMHC complex properties supporting TCR-like antibody development.

Molecular Formula C53H91N11O13
Molecular Weight 1090.4 g/mol
CAS No. 160213-30-9
Cat. No. B12754061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGE-A1-derived peptide
CAS160213-30-9
Molecular FormulaC53H91N11O13
Molecular Weight1090.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N
InChIInChI=1S/C53H91N11O13/c1-11-32(10)44(52(75)58-36(17-13-15-25-55)47(70)63-43(31(8)9)53(76)77)64-51(74)42(30(6)7)62-49(72)39(27-33-18-20-34(65)21-19-33)59-46(69)37(22-23-40(66)67)57-48(71)38(26-28(2)3)60-50(73)41(29(4)5)61-45(68)35(56)16-12-14-24-54/h18-21,28-32,35-39,41-44,65H,11-17,22-27,54-56H2,1-10H3,(H,57,71)(H,58,75)(H,59,69)(H,60,73)(H,61,68)(H,62,72)(H,63,70)(H,64,74)(H,66,67)(H,76,77)/t32-,35-,36-,37-,38-,39-,41-,42-,43-,44-/m0/s1
InChIKeyICTPRLMOGAKCOZ-HWVMREAWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAGE-A1-Derived Peptide (CAS 160213-30-9) for Tumor Immunology Research and Peptide Vaccine Development


MAGE-A1-derived peptide (CAS 160213-30-9), corresponding to the MAGE-A1 protein sequence 161-169 (EADPTGHSY), is a 9-amino acid tumor-specific antigenic peptide with a molecular weight of 1090.36 and formula C53H91N11O13 . This HLA-A*0101-restricted peptide is endogenously processed from the MAGE-A1 gene product and presented on MHC class I molecules as a determinant for cytolytic T lymphocyte (CTL) recognition [1]. As a cancer-testis antigen expressed in a significant proportion of primary and metastatic tumors across multiple histological types while showing restricted expression in normal tissues, this peptide is utilized in therapeutic vaccination trials and T-cell immunomonitoring assays [2].

Why Generic MAGE Family Peptides Cannot Substitute for MAGE-A1-Derived Peptide EADPTGHSY


While MAGE family peptides are often grouped together as tumor-associated antigens, their HLA restriction profiles, binding affinities, and immunogenic properties differ substantially across homologs. The MAGE-A1-derived peptide EADPTGHSY possesses a unique dual HLA-A1/HLA-B35 presentation capability not shared by most other MAGE-A1 epitopes or MAGE-A3/A4-derived peptides [1]. Furthermore, comparative photoaffinity labeling studies demonstrate that homologous MAGE peptides exhibit distinct HLA binding patterns, with MAGE-2 and MAGE-12 nonapeptides failing to efficiently inhibit HLA-A1 binding, while MAGE-A1 EADPTGHSY does so effectively [2]. Substitution with a different MAGE family peptide without verifying the specific epitope sequence and HLA restriction context can result in loss of target cell recognition, altered T-cell activation profiles, and incompatibility with established immunoassay protocols validated for this exact sequence [3].

Quantitative Comparative Evidence for MAGE-A1-Derived Peptide EADPTGHSY Versus Closest Analogs


Dual HLA-A1 and HLA-B35 Restriction Expands Eligible Patient Population by Approximately 19%

Unlike most MAGE-A1-derived epitopes that are restricted to a single HLA allele, the EADPTGHSY peptide is presented to CTL by both HLA-A1 and HLA-B35 molecules (specifically HLA-B*3501 and HLA-B*3503 subtypes) [1]. This dual-presentation capability is not observed with the MAGE-A1 96-104 epitope, which is restricted to HLA-A*0201, nor with the MAGE-A1 268-282 peptide restricted to HLA-DP4 [2]. The HLA-B*3501 and B*3503 subtypes are expressed by approximately 19% of Caucasians, significantly expanding the treatable patient population beyond HLA-A1-positive individuals alone [1].

HLA restriction T cell epitope patient stratification cancer vaccine MHC class I

Selective HLA-A1 Binding Affinity Confirmed by Photoaffinity Labeling with Zero Detectable Cross-Labeling of Non-Target HLA Molecules

Photoaffinity labeling studies using a photoreactive derivative of EADPTGHSY demonstrated efficient and selective labeling of HLA-A1 on C1R.A1 cells, with no detectable labeling of other HLA molecules or cellular components [1]. This contrasts with the MAGE-3 peptide derivative, which photoaffinity-labeled both HLA-A29 and HLA-B44 in addition to HLA-A1 [2]. The selective labeling was specifically inhibited by HLA-A1-binding peptides but not by HLA-A2-binding peptides, confirming strict allele specificity [1].

photoaffinity labeling HLA binding specificity MHC-peptide interaction binding assay epitope validation

MAGE-A1 EADPTGHSY Outcompetes MAGE-2 and MAGE-12 Homologs in HLA-A1 Binding Competition Assays

In competitive photoaffinity labeling inhibition assays, the EADPTGHSY peptide efficiently inhibited HLA-A1 labeling, consistent with its known HLA-A1 peptide-binding motif (acidic residue in P3 and C-terminal tyrosine). In contrast, homologous nonapeptides derived from MAGE-2 and MAGE-12 failed to efficiently inhibit HLA-A1 photoaffinity labeling [1]. All other MAGE family nonapeptides tested (MAGE-3, -4a, -4b, and -6) efficiently inhibited HLA-A1 labeling, but MAGE-2 and MAGE-12 did not, demonstrating that sequence homology does not predict functional HLA binding [1].

binding competition MAGE family HLA-A1 binding motif peptide affinity epitope selection

Validated Antibody and TCR Binding Affinity: G8 Hyb3 Clone Shows 14 nM KD, Enabling Sensitive Detection Assays

Phage display-derived TCR-like antibodies targeting the EADPTGHSY/HLA-A1 complex have been characterized with quantitative affinity measurements. The G8 clone exhibits a KD of 250 nM, while the affinity-matured G8 Hyb3 variant achieves an improved KD of 14 nM [1]. These affinity values are comparable to those reported for other tumor antigen peptide-MHC complexes, such as the GP100/HLA-A*02:01 antibody (GPA7) with KD of 183 nM and WT1/HLA-A*02:01 antibodies (F2 and F3) with KDs of 400 nM and 30 nM respectively [1].

TCR-like antibody affinity maturation KD measurement phage display immunodetection

Tumor Cell Lysis Demonstrated in HLA-B35-Positive MAGE-A1-Expressing Tumor Cells, Extending Beyond HLA-A1-Only Models

Functional validation using a CTL clone restricted by HLA-B35 demonstrated that the EADPTGHSY peptide not only is recognized by HLA-B35-restricted CTLs but also mediates lysis of HLA-B35-positive tumor cells expressing endogenous MAGE-A1 [1]. This functional activity contrasts with the MAGE-A1 96-104 peptide, which mediates lysis only in HLA-A*0201-expressing tumor cells [2]. The dual functional activity across two distinct HLA alleles is a unique property of EADPTGHSY not documented for other MAGE-A1-derived peptides.

CTL assay tumor cell lysis HLA-B35 functional validation MAGE-A1 expression

Validated for T-Cell Assays at >90% Purity with Documented HLA-A*0101 Compatibility

Commercial-grade MAGE-A1 peptide EADPTGHSY is supplied at >90% purity (HPLC/MS verified) and is specifically validated for T-cell stimulation assays including ELISPOT, intracellular cytokine staining (ICS), cytotoxicity, and proliferation assays [1]. This peptide is restricted to HLA-A*0101 and has established compatibility with standardized immunomonitoring protocols. In contrast, alternative MAGE-A1 epitopes such as the HLA-A*0201-restricted KVLEYVIKV (MAGE-A1 278-286) require different HLA-matched donor cells and are not interchangeable in pre-optimized assay systems [2].

T-cell stimulation ELISPOT ICS proliferation assay quality control

Optimal Research and Industrial Application Scenarios for MAGE-A1-Derived Peptide EADPTGHSY


HLA-A*0101-Positive Donor T-Cell Stimulation and Immunomonitoring

This peptide is the preferred reagent for ELISPOT, intracellular cytokine staining (ICS), and cytotoxicity assays when working with HLA-A*0101-positive donor samples. The peptide's validated >90% purity and established compatibility with standardized T-cell assay protocols make it suitable for longitudinal immunomonitoring studies where lot-to-lot consistency is critical [1]. The strict HLA-A1 binding specificity confirmed by photoaffinity labeling with zero detectable off-target labeling ensures that assay signals reflect genuine antigen-specific responses [2].

Clinical Trial Patient Stratification for HLA-A1 and HLA-B35 Cohorts

For cancer vaccine clinical trials targeting MAGE-A1-expressing tumors, the EADPTGHSY peptide enables inclusion of both HLA-A1-positive and HLA-B35-positive patients, expanding the eligible population by approximately 19% compared to single-allele-restricted epitopes [3]. This dual-restriction property supports more efficient patient recruitment and broader applicability of trial results. The peptide is currently used in therapeutic vaccination trials and is included in multi-peptide vaccine formulations for melanoma and ovarian cancer [4].

TCR-Like Antibody Development and Peptide-MHC Complex Detection

The EADPTGHSY/HLA-A1 complex serves as a validated target for developing TCR-like antibodies with defined binding affinities (G8 clone: 250 nM KD; G8 Hyb3: 14 nM KD) [5]. These reagents enable sensitive detection and quantification of peptide-MHC complex presentation on tumor cells. The well-characterized binding properties of this peptide-MHC complex support the development of diagnostic tools and research reagents requiring reproducible pMHC recognition.

HLA-A1 Binding Motif Studies and MAGE Family Comparative Analysis

This peptide is the reference standard for studying HLA-A1 peptide-binding motifs (acidic residue in P3 and C-terminal tyrosine). Its efficient inhibition of HLA-A1 photoaffinity labeling, contrasted with the inefficient inhibition by MAGE-2 and MAGE-12 homologs, makes it an essential comparator for evaluating novel MAGE family epitopes [6]. The photoaffinity labeling methodology developed for this peptide is generally applicable for synthesizing well-defined radiolabeled peptide derivatives for HLA binding studies [2].

Technical Documentation Hub

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